3-[(4-Cyanophenoxy)methyl]-4-methoxybenzoic acid
Overview
Description
3-[(4-Cyanophenoxy)methyl]-4-methoxybenzoic acid is a chemical compound with the molecular formula C16H13NO4 and a molecular weight of 283.29 g/mol . This compound is primarily used in biochemical research and is known for its unique structure, which includes a cyanophenoxy group and a methoxybenzoic acid moiety .
Preparation Methods
The synthesis of 3-[(4-Cyanophenoxy)methyl]-4-methoxybenzoic acid typically involves the reaction of 4-methoxybenzoic acid with 4-cyanophenol in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
3-[(4-Cyanophenoxy)methyl]-4-methoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures depending on the specific reaction .
Scientific Research Applications
3-[(4-Cyanophenoxy)methyl]-4-methoxybenzoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is utilized in biochemical assays and studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research into potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical compounds, is ongoing.
Mechanism of Action
The mechanism of action of 3-[(4-Cyanophenoxy)methyl]-4-methoxybenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanophenoxy group can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. The methoxybenzoic acid moiety may also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
3-[(4-Cyanophenoxy)methyl]-4-methoxybenzoic acid can be compared with similar compounds such as:
4-Methoxybenzoic acid: Lacks the cyanophenoxy group, resulting in different chemical reactivity and biological activity.
4-Cyanophenol: Contains the cyanophenoxy group but lacks the methoxybenzoic acid moiety, leading to distinct properties and applications.
3-[(4-Cyanophenoxy)methyl]benzoic acid: Similar structure but without the methoxy group, affecting its solubility and reactivity.
The uniqueness of this compound lies in its combined structural features, which confer specific chemical and biological properties that are not present in the individual components .
Properties
IUPAC Name |
3-[(4-cyanophenoxy)methyl]-4-methoxybenzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO4/c1-20-15-7-4-12(16(18)19)8-13(15)10-21-14-5-2-11(9-17)3-6-14/h2-8H,10H2,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNLJQKJEAYNAKS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)O)COC2=CC=C(C=C2)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701224098 | |
Record name | Benzoic acid, 3-[(4-cyanophenoxy)methyl]-4-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701224098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1142202-03-6 | |
Record name | Benzoic acid, 3-[(4-cyanophenoxy)methyl]-4-methoxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1142202-03-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 3-[(4-cyanophenoxy)methyl]-4-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701224098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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